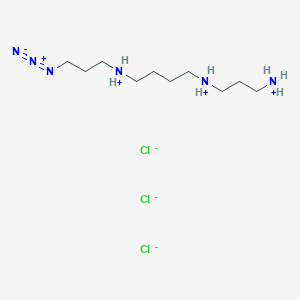

N1-Azido-espermina.3HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-Azido-spermineThis compound is primarily used in various scientific research applications due to its unique chemical properties and biological activities.

Aplicaciones Científicas De Investigación

N1-Azido-spermine.3HCl has a wide range of scientific research applications:

Polyamine Metabolism and Cellular Function: It is used to study the roles of polyamines in cell growth, proliferation, and differentiation.

Cancer Research: Due to its involvement in cellular proliferation, it is used in cancer studies to understand tumor growth mechanisms.

Epigenetic Regulation: It is used to study epigenetic modifications, particularly the inhibition of histone acetyltransferases and interaction with chromatin.

Neuroprotection and Aging: Research on polyamines has highlighted their role in neuroprotection and aging, making this compound valuable in studies related to neurodegenerative diseases.

Mecanismo De Acción

Biochemical Pathways

N1-Azido-spermine.3HCl is closely related to polyamines, a class of molecules that includes spermidine and spermine. Polyamines are implicated in a range of biological processes. Spermidine, for instance, is produced by collective metabolic pathways of gut bacteria, bacteria-host co-metabolism, and by the host cells, including activated immune cells .

Análisis Bioquímico

Biochemical Properties

N1-Azido-spermine.3HCl is closely related to polyamines, a class of molecules that includes spermidine and spermine. Polyamines are ubiquitous in living cells and are implicated in a range of biological processes. The induction of Spermidine/Spermine N1-Acetyltransferase (SSAT) is a common event in the response of human primary non-small cell lung carcinomas to exposure to the new antitumor polyamine analogue N1,N11-Bis (ethyl)norspermine .

Cellular Effects

The induction of Spermidine/Spermine N1-Acetyltransferase (SSAT) is a common event in the response of human primary non-small cell lung carcinomas to exposure to the new antitumor polyamine analogue N1,N11-Bis (ethyl)norspermine . The staining of SSAT was found specifically in the tumor tissue and not in the neighboring normal lung tissue .

Molecular Mechanism

The molecular mechanism of N1-Azido-spermine.3HCl is not fully understood. It is known that the induction of Spermidine/Spermine N1-Acetyltransferase (SSAT) is a common event in the response of human primary non-small cell lung carcinomas to exposure to the new antitumor polyamine analogue N1,N11-Bis (ethyl)norspermine .

Metabolic Pathways

N1-Azido-spermine.3HCl is involved in the polyamine metabolic pathway . Spermidine/Spermine N1-Acetyltransferase (SSAT) regulates cellular polyamine content . Its acetylated products are either excreted from the cell or oxidized by acetylpolyamine oxidase .

Métodos De Preparación

The synthesis of N1-Azido-spermine.3HCl involves the introduction of an azido group into the spermine molecule. The synthetic route typically includes the following steps:

Protection of Amino Groups: The primary and secondary amino groups of spermine are selectively protected to prevent unwanted reactions.

Azidation: The protected spermine is then reacted with a suitable azidation reagent, such as sodium azide, under controlled conditions to introduce the azido group.

Deprotection: The protecting groups are removed to yield N1-Azido-spermine.3HCl.

Análisis De Reacciones Químicas

N1-Azido-spermine.3HCl undergoes various chemical reactions, including:

Substitution Reactions: The azido group can act as a nucleophile in substitution reactions, leading to the formation of amines.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Click Chemistry: The azido group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.

Comparación Con Compuestos Similares

N1-Azido-spermine.3HCl is unique due to the presence of the azido group, which imparts distinct chemical reactivity. Similar compounds include:

Spermine: A polyamine involved in cellular metabolism and growth.

Spermidine: Another polyamine with roles in cellular function and aging.

N1, N12-Diacetylspermine: An acetylated derivative of spermine used in cancer research.

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Propiedades

IUPAC Name |

3-azaniumylpropyl-[4-(3-azidopropylazaniumyl)butyl]azanium;trichloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N6.3ClH/c11-5-3-8-13-6-1-2-7-14-9-4-10-15-16-12;;;/h13-14H,1-11H2;3*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAIMCTWMSESMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC[NH2+]CCCN=[N+]=[N-])C[NH2+]CCC[NH3+].[Cl-].[Cl-].[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H27Cl3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.